molecular formula C7H9NS2 B039275 1-Methyl-6-methylsulfanylpyridine-2-thione CAS No. 120650-44-4

1-Methyl-6-methylsulfanylpyridine-2-thione

Cat. No.: B039275
CAS No.: 120650-44-4
M. Wt: 171.3 g/mol
InChI Key: APAHSKZXLGWUTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Preparation Methods

    • Exenatide is chemically synthesized using solid-phase peptide synthesis (SPPS).
    • The peptide is assembled sequentially by coupling protected amino acids on a solid support.
    • Key steps include deprotection, coupling, and purification.
    • Industrial production involves large-scale SPPS, followed by purification and lyophilization to obtain the final product.
  • Chemical Reactions Analysis

    • Exenatide undergoes various chemical reactions:

        Oxidation: His and Trp residues are susceptible to oxidation.

        Hydrolysis: Asp-containing peptide bonds are more prone to hydrolysis.

        Epimerization: All amino acid residues except Gly can undergo racemization under alkaline conditions.

    • Common reagents include protecting groups, coupling agents, and scavengers.
    • Major products include the intact exenatide peptide and its degradation products.
  • Scientific Research Applications

      Medicine: Exenatide is used to improve blood sugar control in adults with type 2 diabetes.

      Research: It has applications in obesity studies, cardiovascular research, and neuroprotection.

      Industry: Exenatide is used in the development of GLP-1 receptor agonists for diabetes treatment.

  • Mechanism of Action

    • Exenatide activates the GLP-1 receptor, leading to:
      • Increased insulin secretion from pancreatic beta cells.
      • Suppression of glucagon release.
      • Slowed gastric emptying.
      • Enhanced satiety and weight loss.
  • Comparison with Similar Compounds

    • Exenatide’s uniqueness lies in its origin (derived from Gila monster saliva) and its specific GLP-1 receptor binding properties.
    • Similar compounds include other GLP-1 receptor agonists like liraglutide and dulaglutide .

    Properties

    CAS No.

    120650-44-4

    Molecular Formula

    C7H9NS2

    Molecular Weight

    171.3 g/mol

    IUPAC Name

    1-methyl-6-methylsulfanylpyridine-2-thione

    InChI

    InChI=1S/C7H9NS2/c1-8-6(9)4-3-5-7(8)10-2/h3-5H,1-2H3

    InChI Key

    APAHSKZXLGWUTC-UHFFFAOYSA-N

    SMILES

    CN1C(=S)C=CC=C1SC

    Canonical SMILES

    CN1C(=S)C=CC=C1SC

    Synonyms

    2(1H)-Pyridinethione, 1-methyl-6-(methylthio)-

    Origin of Product

    United States

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